2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(1-Methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is an organic compound characterized by its intricate structure. This compound contains multiple functional groups including a benzodiazole core, a piperidine ring, and a methanesulfonyl group. This unique combination of elements makes it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves several key steps. These steps often include:
Formation of the benzodiazole core.
Synthesis of the piperidine derivative.
Introduction of the methanesulfonyl group.
Sequential coupling and cyclization reactions to build the complete structure.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes requires robust and efficient processes. Catalysts, controlled temperatures, and specific solvents can all be crucial in maintaining high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Introduction of oxygen atoms to the structure.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Exchange of one functional group for another.
Hydrolysis: Breaking down of the compound by water molecules.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromic acid.
Reducing agents: Like lithium aluminum hydride.
Substitution conditions: Generally acidic or basic catalysts, depending on the functional groups involved.
Hydrolysis conditions: Often involve aqueous acid or base at elevated temperatures.
Major Products: Reaction products can include various derivatives depending on the specific reaction type and conditions. For example, oxidation might yield compounds with additional oxygen functionalities, while substitution could generate derivatives with different substituent groups.
Wissenschaftliche Forschungsanwendungen
The compound has diverse applications:
Chemistry: Utilized in synthetic organic chemistry for developing complex molecules.
Biology: Investigated for potential biological activities including enzyme inhibition or receptor binding.
Medicine: Explored for possible therapeutic benefits in treating certain diseases.
Industry: Used as an intermediate in the production of pharmaceuticals or other fine chemicals.
Wirkmechanismus
Mechanism: The compound interacts with specific molecular targets through various binding and chemical interaction mechanisms. The exact mechanism can vary depending on the application but often involves binding to proteins, nucleic acids, or other biomolecules.
Molecular Targets and Pathways: These targets can include enzymes, receptors, or other cellular components that are crucial for the compound's biological activity. Pathways might involve enzyme inhibition, receptor modulation, or disruption of specific cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-[5-(1-Sulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole.
2-[5-(1-Methanesulfonylpiperidine-4-carbonyl)-hexahydro-1H-1,3-benzodiazole.
Unique Properties: What makes this compound unique is its specific arrangement of functional groups which could impart distinct biological or chemical properties compared to similar structures.
This detailed overview should provide a robust foundation for understanding the properties, synthesis, and applications of 2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole. How does that match up with your expectations?
Eigenschaften
IUPAC Name |
[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-23-19-6-4-3-5-18(19)22-21(23)25-13-16-11-24(12-17(16)14-25)20(27)15-7-9-26(10-8-15)30(2,28)29/h3-6,15-17H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJGUFAVVNSIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CCN(CC5)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.